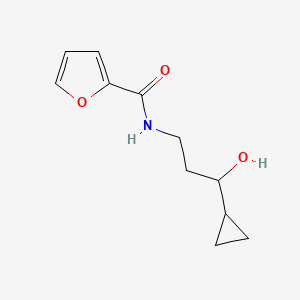

N-(3-cyclopropyl-3-hydroxypropyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-9(8-3-4-8)5-6-12-11(14)10-2-1-7-15-10/h1-2,7-9,13H,3-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYNFRRVODRKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan ring with an appropriate amine under suitable conditions.

Addition of Cyclopropyl and Hydroxypropyl Groups: The cyclopropyl and hydroxypropyl groups can be introduced through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyclopropyl-3-hydroxypropyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the furan ring.

Major Products:

Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

Reduction: Formation of an amine from the carboxamide group.

Substitution: Various substituted furan derivatives depending on the electrophilic reagent used.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)furan-2-carboxamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(3-cyclopropyl-3-hydroxypropyl)furan-2-carboxamide and Analogs

Key Observations:

- Cyclopropane vs. Piperidine: Unlike fentanyl analogs (e.g., Ortho-Fluorofuranyl fentanyl), the target compound lacks a piperidine ring, which is critical for opioid receptor binding in fentanyl derivatives.

- Hydroxyl Group Impact: The 3-hydroxypropyl chain distinguishes it from analogs like N-(3-iodo-1-methoxypropyl)furan-2-carboxamide, where iodine and methoxy groups may reduce hydrophilicity .

- Comparison with Phthalimides: While 3-chloro-N-phenyl-phthalimide shares an amide group, its aromatic imide structure and chlorine substituent make it more suited for polymer synthesis than CNS targeting .

Pharmacological Potential (Inferred)

While direct activity data are absent, the hydroxyl and cyclopropane groups suggest:

- Metabolic Stability: The hydroxyl group may enhance solubility and reduce cytochrome P450-mediated metabolism compared to halogenated analogs .

- Receptor Interactions: The cyclopropane’s rigidity might mimic steric features of bioactive molecules, as seen in cyclopropane-containing drugs like pranoprofen.

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of furan derivatives, characterized by a furan ring substituted with a cyclopropyl group and a hydroxypropyl moiety. The general structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of specific kinases involved in cancer progression.

Target Pathways

- Kinase Inhibition : The compound has shown promise in inhibiting pathways associated with cell proliferation and survival, particularly in cancer cells. Studies suggest that it may target pathways similar to those affected by other furan derivatives, such as EGFR or BCR-ABL pathways, leading to reduced tumor growth.

Antitumor Effects

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from key studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A431 (EGFR WT) | 15 | Inhibition of EGFR signaling |

| Study 2 | H1975 (EGFR L858R/T790M) | 5 | Selective inhibition of mutant EGFR |

| Study 3 | MCF7 (Breast Cancer) | 10 | Induction of apoptosis |

These results indicate that the compound's effectiveness may vary based on the specific genetic mutations present in the tumor cells.

Case Study 1: In Vivo Efficacy

A recent study evaluated the antitumor efficacy of this compound in mouse xenograft models. The compound was administered orally at varying doses, demonstrating a significant reduction in tumor volume compared to control groups.

- Results : Tumor volume decreased by approximately 60% at the highest dose (20 mg/kg).

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action. Using Western blot analysis, researchers observed that treatment with this compound resulted in decreased phosphorylation levels of key proteins involved in cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.